MKP-3 (DUSP6) Inhibition: Potency Comparison with MKP-1
In a dose‑response assay, the compound inhibited MKP‑3 (DUSP6) with an IC50 of 7.02 µM, whereas its activity against the closely related phosphatase MKP‑1 (DUSP1) was approximately 2‑fold weaker (IC50 = 14.0 µM) [1]. This intra‑class selectivity window, albeit modest, is not uniformly observed among pyrroloquinoxaline screening hits and indicates that the 5‑bromofuran‑2‑carboxamide substitution preferentially engages the MKP‑3 active site [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.02 µM (MKP-3) and IC50 = 14.0 µM (MKP-1) |
| Comparator Or Baseline | MKP-3 vs MKP-1: 2‑fold selectivity window |
| Quantified Difference | 7.02 µM vs 14.0 µM |
| Conditions | In vitro MKP-3/MKP-1 phosphatase dose‑response assay (University of Pittsburgh MLSCN) |
Why This Matters
The 2‑fold selectivity for MKP‑3 over MKP‑1 allows researchers to probe DUSP6‑specific functions with reduced confounding inhibition of the closely related DUSP1.
- [1] BindingDB: IC50 data for BDBM35362 against DUSP6 (MKP-3) and DUSP1 (MKP-1). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=35362 (accessed 2026-05-10). View Source
- [2] PubChem BioAssay AID 553 (MKP-3) and AID 551 (MKP-1). https://pubchem.ncbi.nlm.nih.gov/bioassay/553 (accessed 2026-05-10). View Source
